molecular formula C14H10ClN3O2S2 B6001510 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine

Cat. No.: B6001510
M. Wt: 351.8 g/mol
InChI Key: JPAZNACWNOAZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine, also known as CBN-1, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells by blocking the activity of CK2, which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, which are involved in various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of this compound.

Synthesis Methods

The synthesis of 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine involves the reaction of 2-chloro-6-nitrobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields this compound as a yellow powder with a melting point of 211-213°C.

Properties

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c15-10-2-1-3-12(18(19)20)9(10)7-21-14-17-11-5-4-8(16)6-13(11)22-14/h1-6H,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAZNACWNOAZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(S2)C=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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